

# Crystal structure of ethyl 2,5-pyridinedicarboxylate complexes

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## Compound of Interest

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An In-depth Technical Guide on the Crystal Structure of Ethyl 2,5-Pyridinedicarboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeric acid, and its ester derivatives such as diethyl 2,5-pyridinedicarboxylate, are versatile organic ligands in the field of coordination chemistry and crystal engineering. The presence of a pyridyl nitrogen atom and two carboxylate groups allows for diverse coordination modes with various metal ions, leading to the formation of a wide array of coordination complexes and polymers with interesting structural topologies and potential applications.[1][2] In medicinal chemistry, pyridine derivatives are of significant interest, and understanding their coordination behavior is crucial for the design of novel therapeutic agents and drug delivery systems.[2] This guide provides a detailed overview of the synthesis, crystal structure, and characterization of metal complexes involving the pyridine-2,5-dicarboxylate ligand.

## Synthesis and Experimental Protocols

The synthesis of metal complexes with pyridine-2,5-dicarboxylate typically involves the reaction of a metal(II) salt with pyridine-2,5-dicarboxylic acid (H<sub>2</sub>pydc) and often includes co-ligands such as ethylenediamine (en) or 2,2'-bipyridine (bipy) to influence the final structure.[3]

Hydrothermal synthesis is a common method employed for growing single crystals suitable for X-ray diffraction.[3]

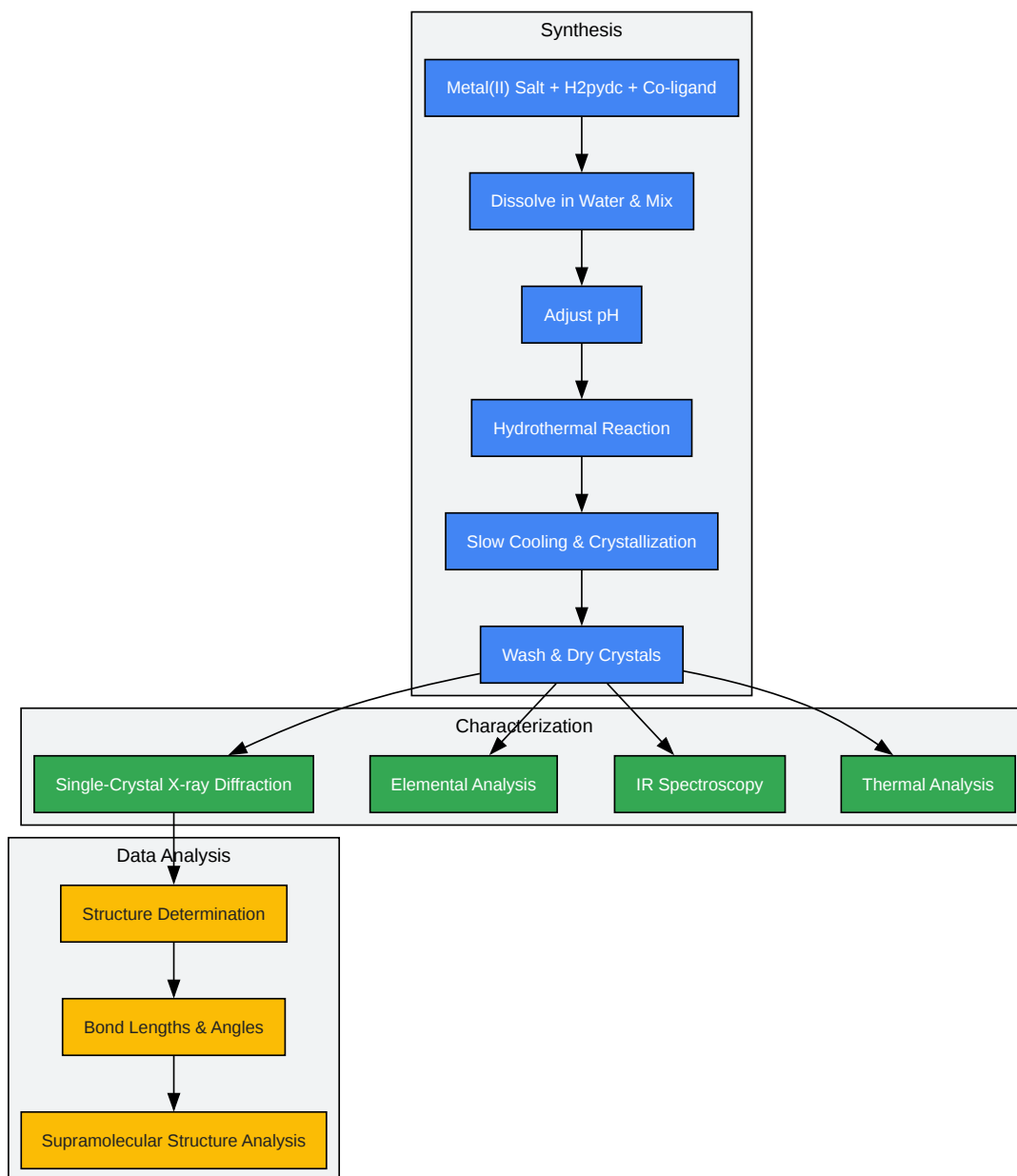
## General Synthesis of M(II)-Pyridine-2,5-dicarboxylate Complexes[3]

A general procedure for the synthesis of M(II) (where M = Co, Ni, Cu) complexes with pyridine-2,5-dicarboxylic acid and co-ligands is as follows:

- **Reactant Mixture:** A solution of the corresponding metal(II) salt (e.g.,  $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ ,  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ,  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ ) in water is prepared.
- **Ligand Addition:** Pyridine-2,5-dicarboxylic acid and a co-ligand like ethylenediamine or 2,2'-bipyridine are added to the metal salt solution.
- **pH Adjustment:** The pH of the mixture is adjusted using a suitable base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid groups and complex formation.
- **Hydrothermal Reaction:** The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
- **Crystallization:** After slow cooling to room temperature, crystalline products are formed, which are then washed with deionized water and dried.

## Experimental Workflow

## Experimental Workflow for Synthesis and Characterization

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Caption: A flowchart illustrating the synthesis and characterization process for metal-organic complexes.

## Crystal Structure and Data

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in these complexes. The pyridine-2,5-dicarboxylate ligand can adopt various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear structures. The geometry of the metal centers is also a key feature, with distorted octahedral and square pyramidal geometries being commonly observed.<sup>[3]</sup>

## Crystallographic Data for M(II)-Pyridine-2,5-dicarboxylate Complexes

The following table summarizes the crystal data and structure refinement parameters for a series of cobalt(II), nickel(II), and copper(II) complexes with pyridine-2,5-dicarboxylic acid.<sup>[3]</sup>

Parameter	[Co(en)3] [Co(pydc)2(H2O)2]· 2H2O	[Ni(Hpydc)2(H2O)2]	[Cu(en)2(H2O)] [Cu3(pydc)4(en)2(H 2O)2]·3H2O
Empirical Formula	C20H42Co2N8O12	C14H12N2NiO10	C38H68Cu4N12O24
Formula Weight	700.44	426.97	1263.09
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	C2/c	P-1	P21/c
a (Å)	14.063(5)	5.0868(2)	16.5091(2)
b (Å)	17.629(6)	6.6513(2)	13.0013(2)
c (Å)	13.226(5)	12.2534(4)	24.3865(3)
α (°)	90	94.612(2)	90
β (°)	119.982(4)	98.850(3)	115.975(1)
γ (°)	90	98.850(3)	90
V (Å <sup>3</sup> )	2840.2(17)	379.26(2)	4705.57(12)
Z	4	1	4
Calculated Density (g cm <sup>-3</sup> )	1.638	1.869	1.783
R1 / wR2	0.043 / 0.106	0.030 / 0.077	0.043 / 0.103

## Selected Bond Distances and Angles

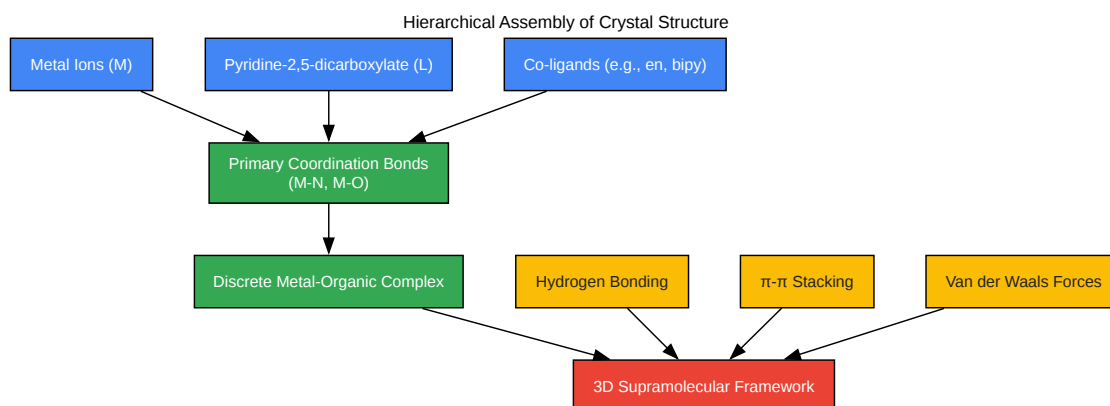
The coordination environment around the metal centers can be further understood by examining selected bond lengths and angles.

Complex	Bond	Length (Å)	Angle	Degrees (°)
[Co(en)3] [Co(pydc)2(H2O) 2]·2H2O	Co1–N1	1.950(3)	N1–Co1–N2	85.72(12)
	Co1–N2	1.964(3)	N3–Co1–N2	90.44(11)
	Co1–N3	1.959(2)		
[Ni(Hpydc)2(H2O) ]2]	Ni1–N1	2.0765(18)	N1–Ni1–O4	92.38(12)
	Ni1–O4	2.0546(15)	O4–Ni1–O5	86.34(14)
	Ni1–O5	2.0644(16)		

## Supramolecular Assembly and Interactions

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonds and  $\pi$ - $\pi$  stacking play a crucial role in the formation of the final three-dimensional supramolecular architecture.<sup>[3][4]</sup> In many of these crystal structures, extensive networks of O–H...O, N–H...O, and C–H...O hydrogen bonds link the complex molecules into higher-dimensional frameworks.<sup>[3]</sup> The presence of water molecules of crystallization often facilitates the formation of these hydrogen-bonding networks.<sup>[4]</sup>

## Logical Relationship of Structural Assembly



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Caption: A diagram showing the hierarchical interactions leading to the final crystal structure.

## Conclusion

The study of the crystal structures of ethyl 2,5-pyridinedicarboxylate complexes reveals a rich and diverse coordination chemistry. The ability of this ligand to form stable complexes with a variety of metal ions, coupled with the influence of co-ligands and non-covalent interactions, allows for the rational design of novel materials. For drug development professionals, a thorough understanding of these structures is paramount for the development of new metal-based therapeutics and for understanding the interactions of potential drug candidates with biological macromolecules. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in these fields.

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